(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride
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Overview
Description
(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an oxane ring substituted with an amino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino and carboxylic acid groups are introduced through selective functionalization reactions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its specific functional groups.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-aminooxane-3-carboxylic acid hydrochloride
- (3S,4S)-1-Cbz-4-aminopyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2243507-57-3; 2247088-22-6 |
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Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 |
IUPAC Name |
(3S,4S)-3-aminooxane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-5-3-10-2-1-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |
InChI Key |
JSCCJZXYOQGTQZ-UYXJWNHNSA-N |
SMILES |
C1COCC(C1C(=O)O)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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